molecular formula C18H21N3O3 B213794 2-[(1-benzyl-1H-pyrazol-4-yl)carbamoyl]cyclohexanecarboxylic acid

2-[(1-benzyl-1H-pyrazol-4-yl)carbamoyl]cyclohexanecarboxylic acid

Cat. No. B213794
M. Wt: 327.4 g/mol
InChI Key: FMZQRXKMUFIYCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(1-benzyl-1H-pyrazol-4-yl)carbamoyl]cyclohexanecarboxylic acid, also known as BPC-157, is a peptide that has gained attention in the scientific community for its potential therapeutic applications. It is a synthetic peptide derived from a protein found in the gastric juice of humans. BPC-157 has been shown to have a wide range of beneficial effects, including promoting tissue healing, reducing inflammation, and protecting the gastrointestinal tract.

Mechanism of Action

The exact mechanism of action of 2-[(1-benzyl-1H-pyrazol-4-yl)carbamoyl]cyclohexanecarboxylic acid is not fully understood. However, it is thought to work through a variety of mechanisms, including promoting angiogenesis, reducing inflammation, and promoting tissue healing. 2-[(1-benzyl-1H-pyrazol-4-yl)carbamoyl]cyclohexanecarboxylic acid has also been shown to increase the expression of growth factors, such as vascular endothelial growth factor (VEGF) and fibroblast growth factor (FGF).
Biochemical and Physiological Effects
2-[(1-benzyl-1H-pyrazol-4-yl)carbamoyl]cyclohexanecarboxylic acid has been shown to have a wide range of biochemical and physiological effects. It promotes tissue healing by increasing the expression of growth factors and promoting angiogenesis. 2-[(1-benzyl-1H-pyrazol-4-yl)carbamoyl]cyclohexanecarboxylic acid also reduces inflammation by inhibiting the production of pro-inflammatory cytokines and increasing the expression of anti-inflammatory cytokines. In addition, 2-[(1-benzyl-1H-pyrazol-4-yl)carbamoyl]cyclohexanecarboxylic acid protects the gastrointestinal tract by increasing the production of mucus and reducing oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[(1-benzyl-1H-pyrazol-4-yl)carbamoyl]cyclohexanecarboxylic acid in lab experiments is its wide range of therapeutic effects. It has been shown to be effective in promoting tissue healing, reducing inflammation, and protecting the gastrointestinal tract. Another advantage is that 2-[(1-benzyl-1H-pyrazol-4-yl)carbamoyl]cyclohexanecarboxylic acid is relatively stable and can be administered orally. However, one limitation of using 2-[(1-benzyl-1H-pyrazol-4-yl)carbamoyl]cyclohexanecarboxylic acid in lab experiments is that its mechanism of action is not fully understood. In addition, more research is needed to determine the optimal dosage and administration method for 2-[(1-benzyl-1H-pyrazol-4-yl)carbamoyl]cyclohexanecarboxylic acid.

Future Directions

There are many potential future directions for research on 2-[(1-benzyl-1H-pyrazol-4-yl)carbamoyl]cyclohexanecarboxylic acid. One area of interest is its potential use in treating neurological disorders, such as Alzheimer's disease and Parkinson's disease. 2-[(1-benzyl-1H-pyrazol-4-yl)carbamoyl]cyclohexanecarboxylic acid has been shown to have neuroprotective effects and to improve cognitive function, suggesting that it may be useful in treating these conditions. Another area of interest is its potential use in treating autoimmune disorders, such as rheumatoid arthritis and multiple sclerosis. 2-[(1-benzyl-1H-pyrazol-4-yl)carbamoyl]cyclohexanecarboxylic acid has been shown to reduce inflammation and promote tissue healing, suggesting that it may be effective in treating these conditions. Finally, more research is needed to determine the optimal dosage and administration method for 2-[(1-benzyl-1H-pyrazol-4-yl)carbamoyl]cyclohexanecarboxylic acid, as well as its long-term safety and efficacy.

Synthesis Methods

2-[(1-benzyl-1H-pyrazol-4-yl)carbamoyl]cyclohexanecarboxylic acid is synthesized using solid-phase peptide synthesis (SPPS). This method involves building the peptide chain one amino acid at a time, using a resin-bound amino acid as a starting point. The amino acids are added in a specific sequence, with each addition protected by a temporary blocking group to prevent unwanted reactions. Once the peptide chain is complete, the blocking groups are removed, and the peptide is cleaved from the resin.

Scientific Research Applications

2-[(1-benzyl-1H-pyrazol-4-yl)carbamoyl]cyclohexanecarboxylic acid has been studied extensively in both in vitro and in vivo models. In vitro studies have shown that 2-[(1-benzyl-1H-pyrazol-4-yl)carbamoyl]cyclohexanecarboxylic acid promotes cell proliferation and migration, as well as reducing oxidative stress and inflammation. In vivo studies have demonstrated that 2-[(1-benzyl-1H-pyrazol-4-yl)carbamoyl]cyclohexanecarboxylic acid has a wide range of therapeutic effects, including promoting tissue healing, reducing inflammation, and protecting the gastrointestinal tract. 2-[(1-benzyl-1H-pyrazol-4-yl)carbamoyl]cyclohexanecarboxylic acid has also been shown to have neuroprotective effects and to improve cognitive function.

properties

Product Name

2-[(1-benzyl-1H-pyrazol-4-yl)carbamoyl]cyclohexanecarboxylic acid

Molecular Formula

C18H21N3O3

Molecular Weight

327.4 g/mol

IUPAC Name

2-[(1-benzylpyrazol-4-yl)carbamoyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C18H21N3O3/c22-17(15-8-4-5-9-16(15)18(23)24)20-14-10-19-21(12-14)11-13-6-2-1-3-7-13/h1-3,6-7,10,12,15-16H,4-5,8-9,11H2,(H,20,22)(H,23,24)

InChI Key

FMZQRXKMUFIYCN-UHFFFAOYSA-N

SMILES

C1CCC(C(C1)C(=O)NC2=CN(N=C2)CC3=CC=CC=C3)C(=O)O

Canonical SMILES

C1CCC(C(C1)C(=O)NC2=CN(N=C2)CC3=CC=CC=C3)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.